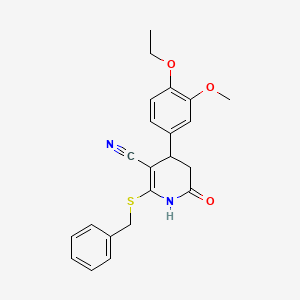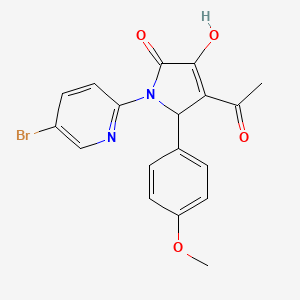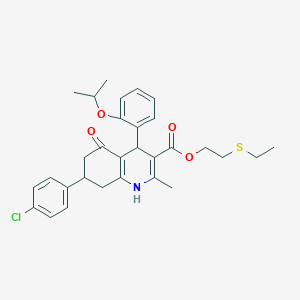![molecular formula C19H22N2O4 B5178061 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5178061.png)
1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione, also known as BFMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinedione derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds that play a role in the inflammatory response. 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has also been shown to reduce inflammation and fibrosis in various tissues, including the liver, lung, and kidney. In addition, 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied and its biological activities are well characterized. However, there are also limitations to the use of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione in lab experiments. It is a relatively new compound and its long-term effects are not fully understood. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione. One area of research is the development of new synthetic analogs of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione in various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, the mechanism of action of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione needs to be further elucidated to fully understand its biological activities and potential applications.
Synthesis Methods
The synthesis of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione involves the condensation of 4-butoxybenzaldehyde with 2-furylacetonitrile to form 1-(4-butoxyphenyl)-3-(2-furyl)prop-2-en-1-one. This intermediate is then reacted with methylamine to form the final product, 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione. The synthesis of 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been optimized to produce high yields and purity.
Scientific Research Applications
1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. 1-(4-butoxyphenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(furan-2-ylmethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-2-3-10-24-15-8-6-14(7-9-15)21-18(22)12-17(19(21)23)20-13-16-5-4-11-25-16/h4-9,11,17,20H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEQQLHHZANKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2,6-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5177982.png)

![2-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5178001.png)
![1-phenyl-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B5178009.png)



![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5178036.png)
![4-methyl-1-[4-(4-methylphenoxy)butyl]piperidine](/img/structure/B5178041.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[3-(methylthio)benzyl]methanamine](/img/structure/B5178045.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5178052.png)

![5-(4-methoxyphenyl)-3-{[5-(3-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5178080.png)